3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one
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Overview
Description
3-Benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the core chromen-2-one structure. The process may include:
Condensation Reaction: : The initial step often involves the condensation of appropriate precursors, such as benzylamine and chromen-2-one derivatives, under acidic or basic conditions.
Formation of Pyrazole Ring:
Thiazolidinone Formation: : The final step involves the cyclization of thiazolidinone derivatives under specific conditions, often requiring a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of cost-effective and efficient methods. This might involve:
Continuous Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalyst Optimization: : Employing optimized catalysts to increase yield and reduce by-products.
Purification Techniques: : Implementing advanced purification techniques, such as column chromatography or crystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are typical reducing agents.
Substitution: : Nucleophiles such as amines, alcohols, or halides, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with enhanced biological activities. In biology, it serves as a tool for studying enzyme inhibition and receptor binding, contributing to the understanding of molecular interactions.
Medicine
The compound has shown promise in medicinal research, particularly in the development of anticancer and anti-inflammatory drugs. Its ability to modulate biological pathways makes it a potential candidate for therapeutic applications.
Industry
In the pharmaceutical industry, 3-Benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one is used in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are explored for their potential use in drug formulations.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. It may inhibit enzymes or bind to receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the derivative and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: : Similar compounds include various coumarin derivatives, which are known for their biological activities.
Thiazolidinone Derivatives: : Other thiazolidinone derivatives share structural similarities and exhibit comparable properties.
Uniqueness
3-Benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one stands out due to its unique combination of chromen-2-one and pyrazole moieties, which contribute to its distinct biological activities. This combination enhances its potential as a therapeutic agent compared to other similar compounds.
Properties
IUPAC Name |
3-benzyl-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3S/c32-25-18-35-27(30(25)16-19-9-3-1-4-10-19)23-17-31(21-12-5-2-6-13-21)29-26(23)22-15-20-11-7-8-14-24(20)34-28(22)33/h1-15,17,27H,16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUFSHHOBCRZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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